1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Chemical Reactions Analysis
The amine substituent on the pyrimidine ring is seen to undergo H-bonding with pyrimidine nitrogens on either side to form a one-dimensional polymeric network of II molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, Trimethoxyphenylsilane has a refractive index n20/D 1.468 (lit.), boiling point 233 °C (lit.), and density 1.062 g/mL at 25 °C (lit.) .Scientific Research Applications
Anticancer Activity
The TMP moiety is a critical pharmacophore in the development of anticancer agents. Compounds containing the TMP group have shown to inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). This inhibition can lead to the disruption of cancer cell growth and induce apoptosis . Additionally, novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have been synthesized and shown prominent activity against cancer cell lines like MCF-7 and A549 .
Anti-Infective Properties
TMP-based compounds have demonstrated significant anti-fungal and anti-bacterial properties. They have been active against pathogens like Helicobacter pylori and Mycobacterium tuberculosis, which are responsible for causing severe infections in humans . The ability to target these pathogens makes TMP compounds valuable in the development of new anti-infective drugs.
Antiviral Potential
Research has indicated that TMP-bearing compounds possess antiviral activity, with potential against viruses such as HIV, hepatitis C, and influenza. These compounds can interfere with viral replication and show promise as therapeutic agents for viral infections .
Anti-Parasitic Effects
The TMP group has been associated with compounds that exhibit efficacy against parasitic diseases like Leishmaniasis, Malaria, and Trypanosomiasis. These diseases are caused by parasites and are major health concerns in tropical regions. TMP compounds could provide a new avenue for anti-parasitic drug development .
Neuroprotective Applications
Compounds with the TMP pharmacophore have been linked to neuroprotective properties, showing potential in the treatment of neurodegenerative diseases such as Alzheimer’s. They may offer anti-inflammatory, anti-depressant, and anti-migraine effects, which are beneficial for managing various neurological conditions .
Synthesis of Organic Intermediates
Benzyl-(3,4,5-trimethoxybenzyl)amine is used as an important organic intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside, a compound that could have further applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been associated with a variety of bioactivity effects, demonstrating remarkable multi-activity or specific targeting . The TMP group has a critical role in the fitting of certain analogs into the binding sites of their targets, and alterations of the TMP moiety have been determined to decrease the biological activity of such analogs .
Biochemical Pathways
Tmp-bearing compounds have been known to affect a variety of pathways related to their targets, leading to a wide range of downstream effects .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Future Directions
properties
IUPAC Name |
1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-14(10-16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWDVPAAEXTUIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352821 |
Source
|
Record name | N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |
CAS RN |
94271-52-0 |
Source
|
Record name | N-benzyl-N-(3,4,5-trimethoxybenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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